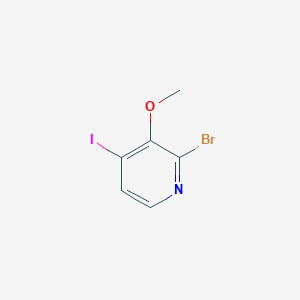

2-Bromo-4-iodo-3-methoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-iodo-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrINO/c1-10-5-4(8)2-3-9-6(5)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWJXVDTEVLSSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679114 | |

| Record name | 2-Bromo-4-iodo-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261365-82-5 | |

| Record name | 2-Bromo-4-iodo-3-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-iodo-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Synthesis of Complex Molecules: A Technical Guide to 2-Bromo-4-iodo-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of pharmaceutical and materials science, the precise assembly of molecular scaffolds is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast array of bioactive molecules and functional materials. Among these, 2-Bromo-4-iodo-3-methoxypyridine has emerged as a critical and versatile building block. Its unique arrangement of bromo, iodo, and methoxy functionalities on the pyridine ring allows for selective and sequential chemical transformations, making it a highly valuable intermediate in multi-step organic synthesis. This guide provides a comprehensive technical overview of this compound, covering its fundamental properties, synthesis, and applications, with a focus on empowering researchers to leverage its synthetic potential.

Physicochemical Properties

This compound, identified by the CAS Number 1261365-82-5 , is a halogenated and methoxy-substituted pyridine.[1] Understanding its physical and chemical characteristics is essential for its effective use in synthesis, including predicting its behavior in different reaction conditions and purification processes.

| Property | Value |

| CAS Number | 1261365-82-5 |

| Molecular Formula | C6H5BrINO |

| Molecular Weight | 313.92 g/mol |

| Purity | Typically ≥95% |

Note: The table summarizes key identifying and physical properties of this compound.

Synthesis and Handling

The synthesis of this compound is a multi-step process that requires careful control of reagents and reaction conditions to achieve high purity and yield. While specific proprietary synthesis details are often not publicly disclosed, the general strategies involve the sequential halogenation and methoxylation of a pyridine precursor.

General Synthetic Approach

A plausible synthetic route would involve the initial synthesis of a methoxypyridine derivative, followed by selective bromination and iodination. The order of these steps is crucial to direct the regioselectivity of the halogenation reactions, influenced by the electronic nature of the methoxy group and the existing halides on the pyridine ring.

Diagram of a potential synthetic workflow:

Caption: A generalized workflow for the synthesis of this compound.

Handling and Storage

As with most halogenated organic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Applications in Research and Drug Development

The synthetic utility of this compound lies in the differential reactivity of its bromo and iodo substituents. This allows for selective participation in various cross-coupling reactions, which are fundamental to the construction of complex organic molecules.

-

Suzuki Coupling: The iodo group is generally more reactive than the bromo group in palladium-catalyzed Suzuki couplings. This allows for the selective introduction of an aryl or vinyl group at the 4-position of the pyridine ring, while leaving the 2-bromo position available for subsequent transformations.

-

Sonogashira Coupling: Similar to the Suzuki coupling, the greater reactivity of the C-I bond allows for selective Sonogashira coupling at the 4-position.

-

Buchwald-Hartwig Amination: Both the bromo and iodo groups can participate in Buchwald-Hartwig amination reactions, enabling the introduction of nitrogen-containing functional groups. The differential reactivity can be exploited for sequential aminations.

-

Lithiation and Subsequent Functionalization: The bromo and iodo groups can undergo metal-halogen exchange, typically with organolithium reagents, to form a lithiated pyridine species. This can then be quenched with various electrophiles to introduce a wide range of functional groups.

Diagram illustrating the selective reactivity in cross-coupling reactions:

Caption: Selective cross-coupling at the more reactive 4-iodo position.

Conclusion

This compound is a powerful and versatile building block for organic synthesis. Its distinct physicochemical properties and the differential reactivity of its halogen substituents provide chemists with a valuable tool for the construction of complex molecular architectures. A thorough understanding of its handling requirements and synthetic applications is crucial for its effective and safe utilization in the laboratory, ultimately enabling the development of novel pharmaceuticals and functional materials.

References

- Vertex AI Search. (n.d.). This compound,1261365-82-5.

Sources

An In-depth Technical Guide to 2-Bromo-4-iodo-3-methoxypyridine: A Versatile Heterocyclic Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, embedded in the molecular architecture of numerous approved pharmaceuticals. The strategic introduction of multiple, orthogonally reactive functional groups onto this privileged heterocycle provides a powerful platform for the rapid construction of complex molecular entities. 2-Bromo-4-iodo-3-methoxypyridine is an exemplary reagent that embodies this principle, offering a unique combination of steric and electronic properties that make it a highly valuable intermediate for the synthesis of novel therapeutics.

This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, and characteristic reactivity. We will delve into the principles of regioselective functionalization that underpin its synthetic utility, with a particular focus on palladium-catalyzed cross-coupling reactions. By presenting this information with a focus on the causality behind experimental choices, this guide aims to equip researchers with the knowledge to effectively leverage this versatile building block in their drug discovery programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a synthetic intermediate is fundamental for its effective use in the laboratory.

Core Properties

| Property | Value | Source |

| CAS Number | 1261365-82-5 | [1][2] |

| Molecular Formula | C₆H₅BrINO | [1] |

| Molecular Weight | 313.92 g/mol | [1] |

| Physical Form | Solid | [3] |

| SMILES | COc1c(Br)nccc1I | [1][3] |

| InChI | 1S/C6H5BrINO/c1-10-5-4(8)2-3-9-6(5)7/h2-3H,1H3 | [1][3] |

| InChI Key | HJWJXVDTEVLSSR-UHFFFAOYSA-N | [3] |

Spectroscopic Characterization (Predicted)

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electronic effects of the bromo, iodo, and methoxy substituents, as well as the nitrogen atom in the ring. A singlet corresponding to the methoxy group protons would be expected in the upfield region.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is predicted to show six unique signals, corresponding to the five carbons of the pyridine ring and the one methoxy carbon. The carbons directly attached to the electronegative bromine and iodine atoms are expected to be significantly downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum will likely display characteristic absorption bands for the C-H stretching of the aromatic ring, C=C and C=N stretching vibrations of the pyridine ring, and C-O stretching of the methoxy group. The C-Br and C-I stretching vibrations would appear in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum, likely acquired via electron ionization (EI), will be characterized by the molecular ion peak (M⁺). The isotopic pattern of the molecular ion will be distinctive due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Key fragmentation patterns would likely involve the loss of the halogen and methoxy substituents.

Synthesis of this compound

The synthesis of polysubstituted pyridines often requires a multi-step approach with careful control of regioselectivity. While a specific, peer-reviewed synthesis for this compound is not widely published, a plausible synthetic strategy can be devised based on established methodologies for the synthesis of related compounds, such as halogenated and methoxylated pyridines. A potential synthetic route could involve the initial synthesis of a substituted pyridine precursor followed by sequential halogenation.

Conceptual Synthetic Workflow

A logical synthetic approach could start from a readily available methoxypyridine derivative, followed by directed ortho-metalation and subsequent halogenation steps. The "halogen dance" reaction, a base-mediated intramolecular halogen migration, is also a powerful tool in pyridine chemistry and could be employed.[4]

Exemplary Experimental Protocol (Adapted from a related synthesis)

The following is a generalized protocol adapted from the synthesis of 2-bromo-3-methoxypyridine, which could be a precursor or a starting point for developing a synthesis for the target molecule.[5]

Step 1: Methylation of 2-Bromo-3-hydroxypyridine

-

To a stirred mixture of 2-bromo-3-pyridinol (1.0 eq) and pulverized potassium hydroxide (1.1 eq) in anhydrous dimethyl sulfoxide (DMSO), a solution of methyl iodide (1.05 eq) in DMSO is added dropwise under a nitrogen atmosphere.[5]

-

The reaction temperature is maintained at 55-60 °C during the addition and for 30 minutes thereafter.[5]

-

The reaction mixture is then cooled and poured into ice water, and the resulting precipitate is collected by filtration.[5]

-

The crude product is purified by extraction with diethyl ether, followed by washing with aqueous NaOH, water, aqueous HCl, and brine.[5]

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford 2-bromo-3-methoxypyridine.[5]

Further functionalization to introduce the iodo group at the 4-position would then be necessary.

Reactivity and Synthetic Applications: A Tale of Two Halogens

The synthetic utility of this compound is dominated by the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-bromine (C-Br) bond.[6][7] This reactivity difference is the cornerstone of its application as a versatile building block, enabling regioselective and sequential functionalization.

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. This compound,1261365-82-5 [rovathin.com]

- 3. 2-ブロモ-4-ヨード-3-メトキシピリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

2-Bromo-4-iodo-3-methoxypyridine synthesis pathways

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodo-3-methoxypyridine

Abstract

This compound is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring two different halogens and a methoxy group, allows for versatile and regioselective downstream modifications, typically through metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, intended for researchers, chemists, and drug development professionals. We will delve into two robust strategies: a sequential electrophilic halogenation route and a more advanced approach utilizing directed ortho-metalation (DoM). The discussion emphasizes the underlying chemical principles, causality behind experimental choices, and detailed, field-proven protocols.

Introduction: The Strategic Value of this compound

Substituted pyridines are ubiquitous scaffolds in pharmaceuticals and agrochemicals. The ability to selectively introduce functional groups at specific positions on the pyridine ring is a cornerstone of modern synthetic chemistry. This compound serves as a powerful intermediate due to the differential reactivity of its carbon-halogen bonds. The C-I bond is more susceptible to oxidative addition in palladium-catalyzed reactions (like Suzuki, Stille, or Sonogashira couplings) than the C-Br bond. This reactivity difference enables chemists to perform sequential, site-selective cross-coupling reactions, building molecular complexity in a controlled manner.

The synthesis of such a polysubstituted pyridine, however, is not trivial. The electronic nature of the pyridine ring, combined with the directing effects of the methoxy substituent, presents a significant regiochemical challenge. This guide will navigate these challenges and present reliable solutions.

Pathway I: Sequential Electrophilic Halogenation

This classical approach builds the target molecule by introducing the halogen atoms one at a time onto a 3-methoxypyridine scaffold. The success of this strategy hinges on controlling the regioselectivity of two consecutive electrophilic aromatic substitution reactions.

Mechanistic Considerations: A Tale of Two Directors

The regiochemical outcome of electrophilic substitution on 3-methoxypyridine is determined by the interplay between the activating, ortho, para-directing methoxy group and the deactivating, meta-directing pyridinium nitrogen (under acidic conditions).

-

Methoxy Group (C3): As a strong electron-donating group, it activates the positions ortho (C2, C4) and para (C6) to itself.

-

Pyridine Nitrogen: As an electron-withdrawing atom, it deactivates the entire ring towards electrophilic attack, particularly at the α (C2, C6) and γ (C4) positions.

When balancing these effects, the C2 and C4 positions are the most plausible sites for initial halogenation due to the powerful activation by the adjacent methoxy group.

Step 1: Synthesis of 2-Bromo-3-methoxypyridine

The first step involves the regioselective bromination of 3-methoxypyridine. While the C4 position is also activated, bromination often shows a preference for the C2 position under specific conditions, particularly when using reagents like N-bromosuccinimide (NBS). This selectivity can be attributed to a combination of steric and electronic factors.

Experimental Protocol: Bromination of 3-Methoxypyridine

-

Setup: To a solution of 3-methoxypyridine (1.0 eq.) in a suitable solvent such as dichloromethane or acetonitrile, add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise at 0 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-bromo-3-methoxypyridine.[1]

Step 2: Iodination of 2-Bromo-3-methoxypyridine

With the C2 position now blocked by a bromine atom, the subsequent iodination is strongly directed to the C4 position, which remains activated by the C3-methoxy group. N-iodosuccinimide (NIS) in the presence of an acid catalyst is a common and effective reagent for this transformation.

Experimental Protocol: Iodination of 2-Bromo-3-methoxypyridine

-

Setup: Dissolve 2-bromo-3-methoxypyridine (1.0 eq.) in concentrated sulfuric acid at 0 °C.

-

Reaction: Add N-iodosuccinimide (NIS) (1.1 eq.) in small portions, maintaining the low temperature. Stir the mixture at room temperature for 4-6 hours, monitoring for completion by TLC or LC-MS.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude solid can be purified by recrystallization or column chromatography to yield this compound.

Pathway I: Workflow Diagram

Caption: Workflow for the sequential halogenation synthesis.

Pathway II: Directed ortho-Metalation (DoM)

This modern and highly regioselective strategy offers a powerful alternative to electrophilic substitution. It leverages the ability of the methoxy group to direct deprotonation to its adjacent position, followed by trapping the resulting organometallic intermediate with an electrophile.

Mechanistic Rationale: The Power of a Directing Group

The methoxy group is an excellent directed metalation group (DMG). When a strong, sterically hindered base like lithium diisopropylamide (LDA) is used, the lithium cation coordinates to the oxygen atom of the methoxy group. This pre-complexation brings the amide base into close proximity to the C4 proton, facilitating its abstraction over other protons on the ring. This forms a thermodynamically stable lithiated intermediate specifically at the C4 position. This intermediate can then be quenched with an iodine source to install the iodine atom with near-perfect regioselectivity.

This method's trustworthiness lies in its predictable and high regioselectivity, which is governed by coordination rather than the complex electronic effects of the aromatic system.

Synthesis via DoM

This pathway begins with 2-bromo-3-methoxypyridine, prepared as described in Pathway I, Step 1.

Experimental Protocol: Directed ortho-Iodination

-

LDA Preparation (in situ): In a flame-dried, three-necked flask under a nitrogen or argon atmosphere, dissolve diisopropylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (n-BuLi, 1.1 eq.) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes at this temperature to generate LDA.

-

Deprotonation: To the freshly prepared LDA solution, add a solution of 2-bromo-3-methoxypyridine (1.0 eq.) in anhydrous THF dropwise at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete formation of the C4-lithiated species.

-

Iodination: Add a solution of iodine (I₂) (1.2 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Quench & Work-up: After stirring for an additional 30 minutes, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

-

Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium thiosulfate solution and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is purified by column chromatography to yield pure this compound.[2]

Pathway II: Mechanism Diagram

Caption: Mechanism of Directed ortho-Metalation and Iodination.

Data and Pathway Comparison

| Parameter | Pathway I: Sequential Halogenation | Pathway II: Directed ortho-Metalation |

| Starting Material | 3-Methoxypyridine | 2-Bromo-3-methoxypyridine |

| Key Reagents | NBS, NIS, H₂SO₄ | LDA (from n-BuLi & Diisopropylamine), I₂ |

| Reaction Conditions | Step 1: 0 °C to RT; Step 2: 0 °C to RT | -78 °C (cryogenic) |

| Regiocontrol | Governed by electronic/steric effects; risk of isomers | Excellent, governed by DMG coordination |

| Yields | Moderate to good (variable) | Generally good to high |

| Advantages | Uses common, less hazardous reagents; no cryogenics | High and predictable regioselectivity; clean reaction |

| Disadvantages | Potential for isomeric byproducts; use of strong acid | Requires strictly anhydrous conditions; cryogenic temperatures; use of pyrophoric n-BuLi |

Conclusion

Both the sequential electrophilic halogenation and the directed ortho-metalation pathways provide viable routes to this compound.

-

Pathway I represents a classic and operationally simpler approach, suitable for labs not equipped for handling highly air- and moisture-sensitive reagents. However, it may require more extensive optimization and purification to achieve high isomeric purity.

-

Pathway II is a more elegant and modern solution that offers superior control over regioselectivity, often leading to cleaner reactions and higher yields. This makes it the preferred method for ensuring the unambiguous synthesis of the target molecule, provided the laboratory is equipped for handling organolithium reagents and cryogenic conditions.

The choice of synthetic route will ultimately depend on the specific capabilities of the laboratory, the required scale of the synthesis, and the desired level of isomeric purity.

References

- Eureka | Patsnap. (n.d.). Synthesis process of 2-bromo-4-iodo-3-methylpyridine.

- Pipzine Chemicals. (n.d.). 2-Bromo-5-iodo-3-methoxypyridine | CAS 887144-97-8.

- ResearchGate. (n.d.). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines.

- Smolecule. (2023, August 15). Buy 5-Bromo-2-iodo-3-methoxypyridine | 944805-60-1.

- PrepChem.com. (n.d.). Synthesis of 2-bromo-3-methoxypyridine.

- ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews.

- ChemRxiv. (2022, July 11). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodopyridine from 2-Bromopyridine.

Sources

The Synthetic Journey of 2-Bromo-4-iodo-3-methoxypyridine: A Technical Guide for Chemical Innovators

Foreword: The Enduring Legacy of the Pyridine Scaffold in Drug Discovery

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and influential structural motifs in the landscape of medicinal chemistry.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetically versatile nature have cemented its status as a "privileged scaffold."[1] This distinction arises from its recurrent appearance in a multitude of FDA-approved drugs, spanning a wide therapeutic spectrum from anticancer and antimicrobial agents to treatments for cardiovascular and central nervous system disorders.[1][2] The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's pharmacological profile, making the development of novel synthetic methodologies for substituted pyridines a continuous and vital pursuit in the quest for new medicines.[3][4][5] This guide delves into the synthesis and history of a specific, highly functionalized pyridine derivative, 2-Bromo-4-iodo-3-methoxypyridine, a valuable building block for the construction of complex pharmaceutical agents.

Introduction to this compound: A Strategically Designed Intermediate

This compound (CAS No. 1261365-82-5) is a polysubstituted pyridine derivative that has emerged as a significant intermediate in organic synthesis, particularly in the construction of novel pharmaceutical compounds. Its strategic importance lies in the differential reactivity of its two halogen substituents, the bromine at the C2 position and the iodine at the C4 position. This inherent difference allows for selective, sequential cross-coupling reactions, providing a powerful tool for the regioselective introduction of diverse functionalities. The methoxy group at the C3 position further influences the electronic nature of the ring and provides an additional point for potential modification or interaction with biological targets.

While a definitive historical account of the initial discovery and synthesis of this compound is not prominently documented in publicly available literature, its existence and utility can be understood within the broader context of the development of synthetic methods for polysubstituted pyridines. The logical synthetic approach to this molecule involves a multi-step sequence, likely beginning with a more readily available substituted pyridine precursor.

A Plausible Synthetic Pathway: From 2-Bromo-3-hydroxypyridine to the Target Molecule

Based on established synthetic methodologies for related pyridine derivatives, a logical and efficient pathway for the synthesis of this compound can be postulated. This proposed route commences with the commercially available 2-bromo-3-hydroxypyridine and proceeds through methylation followed by regioselective iodination.

Step 1: Methylation of 2-Bromo-3-hydroxypyridine

The initial step involves the methylation of the hydroxyl group of 2-bromo-3-hydroxypyridine to yield 2-bromo-3-methoxypyridine. This transformation is typically achieved under basic conditions to deprotonate the hydroxyl group, followed by the introduction of a methylating agent.

A well-documented procedure for the synthesis of 2-bromo-3-methoxypyridine involves the use of potassium hydroxide as the base and methyl iodide as the methylating agent in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[6][7]

Experimental Protocol: Synthesis of 2-Bromo-3-methoxypyridine

Materials:

-

2-Bromo-3-pyridinol (1.0 eq)

-

Potassium hydroxide (KOH), pulverized (1.1 eq)

-

Methyl iodide (CH₃I) (1.02 eq)

-

Dimethyl sulfoxide (DMSO)

-

Ice water

-

Diethyl ether (Et₂O)

-

1 N Sodium hydroxide (NaOH) solution

-

1 N Hydrochloric acid (HCl) solution

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred mixture of 2-bromo-3-pyridinol and pulverized potassium hydroxide in DMSO, under a nitrogen atmosphere, heat the mixture to 55-60 °C.

-

Add a solution of methyl iodide in DMSO dropwise to the reaction vessel.

-

After the addition is complete, maintain the reaction temperature at 55-60 °C for 30 minutes.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the precipitate and triturate the solid with diethyl ether.

-

Combine the ether extracts and wash sequentially with 1 N NaOH, water, 1 N HCl, and saturated NaCl solution.

-

Dry the organic phase with anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-bromo-3-methoxypyridine.[6][7]

Step 2: Regioselective Iodination of 2-Bromo-3-methoxypyridine

The subsequent and crucial step is the introduction of an iodine atom at the C4 position of the 2-bromo-3-methoxypyridine ring. The directing effects of the existing substituents (bromo, methoxy, and the pyridine nitrogen) will influence the position of electrophilic iodination. While direct iodination of 2-bromo-3-methoxypyridine is not explicitly detailed in the initial search results, analogous reactions on similar pyridine systems provide a strong basis for a feasible protocol. For instance, the iodination of other substituted pyridines often employs an iodine source in the presence of an oxidizing agent or a strong acid.[8]

A plausible approach involves a directed ortho-metalation strategy followed by iodination, or an electrophilic iodination under conditions that favor substitution at the C4 position. The "halogen dance" reaction, a base-induced migration of a halogen, is another potential, though more complex, route to achieve the desired substitution pattern.[9][10]

Conceptual Experimental Protocol: Synthesis of this compound

Materials:

-

2-Bromo-3-methoxypyridine (1.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

-

Diisopropylamine (1.1 eq)

-

Iodine (I₂) (1.1 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C. Slowly add n-BuLi dropwise, maintaining the temperature below -70 °C. Stir the mixture for 30 minutes to generate LDA.

-

Deprotonation and Iodination: To the freshly prepared LDA solution, add a solution of 2-bromo-3-methoxypyridine in anhydrous THF dropwise at -78 °C. After stirring for 1 hour, add a solution of iodine in anhydrous THF dropwise.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution to remove excess iodine, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Visualizing the Synthetic Transformation

The proposed two-step synthesis of this compound is depicted in the following workflow diagram.

Caption: Proposed synthetic route to this compound.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of the key intermediate, 2-bromo-3-methoxypyridine, from various methods.

| Method | Starting Material | Key Reagents | Reported Yield (%) | Reference |

| Methylation | 2-Bromo-3-pyridinol | CH₃I, KOH | 68 | [6][7] |

| Bromination | 2-Nitro-3-methoxypyridine | HBr, Acetic Acid | up to 91 | [7][11] |

Conclusion and Future Outlook

This compound represents a strategically valuable building block for medicinal chemists and drug development professionals. While its specific discovery story remains to be fully elucidated, its logical synthesis from readily available precursors highlights the power of modern organic chemistry. The presented synthetic pathway, based on well-established transformations of related pyridine derivatives, provides a robust framework for its preparation. The differential reactivity of the bromo and iodo substituents opens a gateway to a multitude of complex molecular architectures through selective cross-coupling reactions, ensuring its continued relevance in the ongoing search for novel and effective therapeutics. As synthetic methodologies continue to evolve, the development of even more efficient and sustainable routes to this and other highly functionalized pyridine intermediates will undoubtedly remain an active area of research.

References

-

A Simple, Modular Synthesis of Substituted Pyridines. National Institutes of Health.

-

2-Bromo-5-iodo-3-methoxypyridine | CAS 887144-97-8. Pipzine Chemicals.

-

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodopyridine from 2-Bromopyridine. Benchchem.

-

Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry.

-

Synthesis routes of 2-Bromo-6-iodo-3-methoxypyridine. Benchchem.

-

Buy 2-Bromo-3-iodo-5-methoxypyridine. Smolecule.

-

Synthesis process of 2-bromo-4-iodo-3-methylpyridine. Patsnap.

-

Synthesis of 2-bromo-3-methoxypyridine. PrepChem.com.

-

Synthesis of substituted pyridines. ResearchGate.

-

A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. Research Journal of Pharmacy and Technology.

-

A Comparative Guide to the Synthesis of 2-Bromo-3-methoxypyridine for Researchers and Drug Development Professionals. Benchchem.

-

Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health.

-

2-Bromo-4-methoxypyridine synthesis. ChemicalBook.

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Soft Computing, Mathematics and Control.

-

A FACILE SYNTHESIS OF BROMO-2-ALKOXYPYRIDINES. HETEROCYCLES.

-

Buy 5-Bromo-2-iodo-3-methoxypyridine | 944805-60-1. Smolecule.

-

Preparation method of 2-bromo-3-methoxypyridine. Google Patents.

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Bromo-5-iodo-3-methoxypyridine | CAS 887144-97-8 | Chemical Properties, Applications & Supplier in China [pipzine-chem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine - Google Patents [patents.google.com]

The Strategic Chemistry of 2-Bromo-4-iodo-3-methoxypyridine: A Technical Guide for Advanced Synthesis

Abstract

This technical guide provides an in-depth exploration of the fundamental chemistry of 2-Bromo-4-iodo-3-methoxypyridine, a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its structural features, proposed synthetic pathways, detailed spectroscopic analysis, and predictable reactivity in modern cross-coupling reactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling the strategic application of this versatile reagent in the synthesis of complex molecular architectures.

Introduction: A Scaffold of Untapped Potential

The pyridine nucleus is a cornerstone of numerous pharmaceuticals and functional materials. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. The strategic introduction of multiple, orthogonally reactive functional groups onto this core structure unlocks vast regions of chemical space for exploration. This compound emerges as a particularly valuable, albeit underexplored, building block. The presence of a bromo, iodo, and methoxy group on the pyridine ring offers a rich platform for sequential and site-selective modifications.

The key to the synthetic utility of this molecule lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, particularly in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond, allowing for selective functionalization at the 4-position.[1] This inherent reactivity hierarchy provides a powerful tool for the controlled, stepwise construction of complex molecular frameworks. The 3-methoxy group further modulates the electronic properties of the pyridine ring, influencing its reactivity and the properties of its derivatives.

This guide will provide a comprehensive overview of the chemistry of this compound, from its synthesis to its strategic application in cross-coupling reactions, supported by detailed protocols and predictive data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1261365-82-5 | [2] |

| Molecular Formula | C₆H₅BrINO | [2] |

| Molecular Weight | 313.92 g/mol | Amerigo Scientific |

| Appearance | Predicted: Off-white to yellow solid | Inferred from related compounds |

| Solubility | Predicted: Soluble in common organic solvents (e.g., THF, Dioxane, DMF, Chloroform) | Inferred from related compounds |

Proposed Synthesis of this compound

Synthetic Strategy: The Halogen Dance

The proposed synthesis involves a three-step sequence:

-

Deprotonation: Selective deprotonation of 2-bromo-3-methoxypyridine at the 4-position using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature.

-

Iodination: Quenching of the resulting lithiated intermediate with an iodine source, such as molecular iodine (I₂), to introduce the iodo group at the 4-position.

-

Work-up and Purification: Standard aqueous work-up followed by purification, likely via column chromatography, to isolate the desired this compound.

The choice of LDA as the base is critical. Its bulky nature favors deprotonation at the sterically accessible C-4 position over the C-6 position. The low reaction temperature (-78 °C) is essential to maintain the stability of the lithiated pyridine intermediate and prevent side reactions.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

Materials:

-

2-Bromo-3-methoxypyridine

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq.) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 30 minutes at this temperature to generate the LDA solution.

-

Deprotonation: To the freshly prepared LDA solution, add a solution of 2-bromo-3-methoxypyridine (1.0 eq.) in anhydrous THF dropwise at -78 °C. Stir the reaction mixture for 1 hour at this temperature.

-

Iodination: Add a solution of iodine (1.2 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C. Allow the reaction to stir for an additional 2 hours at -78 °C, then slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford this compound.

Spectroscopic Characterization (Predicted)

Due to the limited availability of experimental spectra for this compound, this section provides predicted data based on the analysis of analogous compounds and established spectroscopic principles.[4][5] This information is intended to guide researchers in the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the 5- and 6-positions of the pyridine ring. The methoxy group will appear as a singlet in the upfield region.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 8.1 - 8.3 | d | H-6 |

| ~ 7.4 - 7.6 | d | H-5 |

| ~ 3.9 - 4.1 | s | -OCH₃ |

Predicted for a solution in CDCl₃.

¹³C NMR: The carbon-13 NMR spectrum is predicted to display six signals, corresponding to the five carbons of the pyridine ring and the one methoxy carbon.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 | C-3 |

| ~ 150 | C-6 |

| ~ 142 | C-2 |

| ~ 130 | C-5 |

| ~ 90 | C-4 |

| ~ 56 | -OCH₃ |

Predicted for a solution in CDCl₃.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1570 - 1550 | Strong | C=C/C=N stretching (pyridine ring) |

| 1450 - 1420 | Strong | C=C/C=N stretching (pyridine ring) |

| 1250 - 1200 | Strong | C-O stretch (aryl ether) |

| Below 800 | Medium-Strong | C-Br and C-I stretches |

Mass Spectrometry (MS)

The mass spectrum, likely obtained via electron ionization (EI), will be characterized by a distinct isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I, monoisotopic). The molecular ion peak (M⁺) should be observed at m/z 313 (for ⁷⁹Br) and 315 (for ⁸¹Br).

Key Fragmentation Patterns:

-

[M-Br]⁺: Loss of the bromine atom.

-

[M-I]⁺: Loss of the iodine atom.

-

[M-CH₃]⁺: Loss of a methyl radical from the methoxy group.

-

[M-HBr]⁺ or [M-HI]⁺: Loss of hydrogen bromide or hydrogen iodide.

Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily defined by the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions.

Regioselective Cross-Coupling Reactions

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This principle is the cornerstone of achieving regioselective functionalization of this compound. Under mild reaction conditions, the C-I bond at the 4-position will preferentially undergo oxidative addition to the palladium catalyst, leaving the C-Br bond at the 2-position intact for subsequent transformations.[6][7]

Caption: Strategic functionalization of this compound.

Representative Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds by introducing aryl, heteroaryl, or vinyl groups using boronic acids or esters.

-

Sonogashira Coupling: For the coupling with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds to introduce primary or secondary amines.

-

Heck Coupling: For the reaction with alkenes.

-

Stille Coupling: For the reaction with organostannanes.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-4 Position (Representative)

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.2 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq.)

-

Degassed solvent (e.g., a 4:1 mixture of Dioxane/H₂O)

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, and the base.

-

Catalyst Addition: Add the palladium catalyst.

-

Solvent Addition: Add the degassed solvent.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 80-90 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Safety and Handling

No specific safety data is available for this compound. However, based on the safety profiles of related compounds such as 2-bromopyridines and other halogenated pyridines, the following precautions should be taken:[8][9][10]

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and flame.

-

In case of contact:

-

Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

Skin: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

-

Ingestion: Clean mouth with water and drink plenty of water afterward.

-

Always consult the Safety Data Sheet (SDS) for any chemical before use.

Conclusion

This compound is a highly promising and versatile building block for organic synthesis. Its unique arrangement of functional groups, particularly the orthogonally reactive bromo and iodo substituents, allows for a high degree of control in the construction of complex molecular architectures. The predictable regioselectivity in palladium-catalyzed cross-coupling reactions makes it an invaluable tool for the efficient and modular synthesis of novel compounds in drug discovery and materials science. This guide provides a foundational understanding of its chemistry and a practical framework for its application, empowering researchers to unlock the full synthetic potential of this strategic intermediate.

References

- Eureka | Patsnap. (n.d.). Synthesis process of 2-bromo-4-iodo-3-methylpyridine.

- Benchchem. (n.d.). Spectroscopic Profile of 2-Bromo-4-iodopyridine: A Technical Guide.

- Benchchem. (n.d.). A Comparative Spectroscopic Analysis of 2-Bromo-4-iodopyridine and Its Derivatives.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodopyridine from 2-Bromopyridine.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Avocado Research Chemicals Ltd. (2010). Safety Data Sheet.

- Thermo Fisher Scientific Chemicals, Inc. (2025). Safety Data Sheet.

- Benchchem. (n.d.). A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions.

- Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine.

- ChemicalBook. (n.d.). 2-Bromo-4-methoxypyridine synthesis.

- Benchchem. (n.d.). A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine.

- Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles.

- NXY Chemicals. (n.d.). This compound, 1261365-82-5.

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound,1261365-82-5 [rovathin.com]

- 3. Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Key Reactive Sites of 2-Bromo-4-iodo-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key reactive sites of 2-bromo-4-iodo-3-methoxypyridine, a versatile building block in modern organic synthesis. As a Senior Application Scientist, this document synthesizes fundamental principles of reactivity with practical, field-proven insights to empower researchers in designing efficient and selective synthetic strategies. We will delve into the nuanced interplay of electronic and steric effects governed by the pyridine core, the distinct halogen substituents, and the influential 3-methoxy group. This guide will elucidate the principles of regioselective functionalization, supported by detailed experimental protocols and mechanistic considerations for key transformations, including metal-halogen exchange and palladium-catalyzed cross-coupling reactions.

Introduction: The Strategic Value of this compound

Substituted pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals, rendering the development of efficient synthetic methodologies for their elaboration a paramount objective.[1] this compound emerges as a particularly valuable synthon due to its trifecta of functional handles, each offering a distinct avenue for molecular diversification. The strategic disposition of a bromo, iodo, and methoxy group on the pyridine ring allows for a programmed, stepwise introduction of various substituents, thereby enabling the rapid construction of complex molecular architectures.

Understanding the differential reactivity of the C-Br and C-I bonds is fundamental to harnessing the synthetic potential of this molecule. This guide will provide a detailed exploration of the factors governing this selectivity and how it can be exploited to achieve desired synthetic outcomes.

Unraveling the Hierarchy of Reactivity: A Tale of Two Halogens and a Methoxy Group

The reactivity of this compound is primarily dictated by the electronic nature of the pyridine ring and the inherent properties of the halogen substituents. The pyridine ring, being an electron-deficient heterocycle, is activated towards nucleophilic attack, particularly at the 2- and 4-positions.[2] The presence of halogen atoms at these positions further enhances their susceptibility to a range of transformations.

The Dominance of the Carbon-Iodine Bond

In the realm of transition-metal-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows a well-established trend: C-I > C-Br > C-Cl.[3] This hierarchy is a direct consequence of the bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to a low-valent metal center, which is often the rate-determining step in catalytic cycles.[3]

This differential reactivity is the cornerstone of selective functionalization of this compound. Under carefully controlled conditions, it is possible to selectively react at the 4-position (iodo) while leaving the 2-position (bromo) intact for subsequent transformations.

The Influence of the 3-Methoxy Group: An Electronic and Steric Modulator

The methoxy group at the 3-position exerts a significant influence on the reactivity of the adjacent halogen atoms. Electronically, the methoxy group is an electron-donating group through resonance, which can increase the electron density of the pyridine ring. This can, in turn, modulate the reactivity of the C-X bonds towards oxidative addition. Furthermore, the ortho-methoxy group can influence the trajectory of incoming reagents and the stability of reaction intermediates through steric hindrance and potential chelation effects.[4]

Key Transformations and Strategic Applications

The differential reactivity of the halogen atoms in this compound allows for a range of selective transformations.

Metal-Halogen Exchange: A Gateway to Nucleophilic Reactivity

Metal-halogen exchange is a powerful tool for the generation of organometallic reagents, which can then be reacted with a variety of electrophiles.[5] The exchange rate for halogens follows the same trend as in cross-coupling reactions (I > Br).[5] Therefore, treatment of this compound with an organolithium reagent, such as n-butyllithium, at low temperatures is expected to selectively occur at the 4-position, generating the corresponding 4-lithiated pyridine derivative. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

Diagram of Selective Metal-Halogen Exchange:

Caption: Selective metal-halogen exchange at the C4-I position.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds with Precision

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Br bonds in this compound allows for highly regioselective cross-coupling reactions.

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide, is a robust and widely used transformation.[6] For this compound, this reaction can be tuned to selectively couple at the 4-position by using mild reaction conditions.

Diagram of a General Suzuki-Miyaura Catalytic Cycle:

Caption: General catalytic cycle for Suzuki-Miyaura coupling.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] Similar to the Suzuki coupling, the Sonogashira reaction on this compound is highly selective for the C-4 iodo position under appropriate conditions.[8]

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[9] This reaction also exhibits high regioselectivity for the C-4 position of this compound, allowing for the selective introduction of a wide range of amino groups.[10]

Experimental Protocols

The following protocols are provided as a starting point for the selective functionalization of this compound. Optimization may be required for specific substrates and desired outcomes.

Protocol for Selective Suzuki-Miyaura Coupling at the C-4 Position

This protocol is adapted from procedures for analogous dihalopyridine systems and is expected to provide high selectivity for the C-4 position.[1][11]

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane/Water (4:1 mixture), degassed

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).

-

Add Pd(OAc)₂ (0.02 eq.) and PPh₃ (0.04 eq.).

-

Seal the flask, then evacuate and backfill with argon three times.

-

Add the degassed 1,4-dioxane/water mixture via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Data Presentation: Representative Yields for Suzuki-Miyaura Coupling of Halogenated Pyridines

| Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Regioselectivity (C4:C2) | Reference |

| 2-Bromo-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Phenyl-2-bromopyridine | >95 | >99:1 | [3] |

| 2,4-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Mixture of regioisomers | 85 | 1:4 | [3] |

Protocol for Selective Sonogashira Coupling at the C-4 Position

This protocol is based on established procedures for the Sonogashira coupling of dihalopyridines.[8][12]

Materials:

-

This compound

-

Terminal alkyne (1.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

-

Copper(I) iodide (CuI) (5 mol%)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous and degassed

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.05 eq.).

-

Seal the flask, then evacuate and backfill with argon three times.

-

Add anhydrous, degassed THF and Et₃N.

-

Add the terminal alkyne (1.2 eq.) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The pronounced difference in reactivity between the carbon-iodine and carbon-bromine bonds provides a powerful handle for achieving exceptional regioselectivity in a variety of transformations. By carefully selecting reaction conditions, chemists can selectively functionalize the 4-position while preserving the 2-bromo substituent for subsequent diversification. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this synthon in the design and execution of innovative synthetic routes for the discovery and development of novel chemical entities.

References

-

Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

-

Macmillan Group Meeting. (2007, February 22). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine. Retrieved from a hypothetical BenchChem technical document.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodopyridine from 2-Bromopyridine. Retrieved from a hypothetical BenchChem technical document.

- BenchChem. (2025). Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine. Retrieved from a hypothetical BenchChem technical document.

- BenchChem. (2025). A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine. Retrieved from a hypothetical BenchChem technical document.

- BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine. Retrieved from a hypothetical BenchChem technical document.

- Fors, B. P., & Buchwald, S. L. (2009). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 131(36), 12898–12899.

- Bailey, W. F., & Punzalan, E. R. (1990). Lithium-Halogen Exchange of Vinyl Halides. Stereospecificity and the Effect of Solvent. The Journal of Organic Chemistry, 55(19), 5404–5406.

- S. K. Ghorai, S. Das, D. Kumar, (2016). Palladium-catalyzed direct arylation and cyclization of o-iodobiaryls to a library of tetraphenylenes.

-

Triller, C., et al. (2022). A General and Practical Protocol for the Direct Arylation of Benzo[d][4][5]dioxole with Aryl Bromides. Advanced Synthesis & Catalysis, 364(3), 679-688.

- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from a hypothetical Harvard University chemistry course handout.

- Anderson, K. W., et al. (2006). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

- Mitchell, J. R., & Peterson, M. A. (2013). LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE.

- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides.

- Valerga, P., et al. (2015). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 20(10), 18968-18983.

- Gribanov, P. S., et al. (2024). “Buttressing Effect” in the Halogen‐Lithium Exchange in ortho‐Bromo‐N,N‐dimethylanilines and Related Naphthalenes. Chemistry – A European Journal, 30(1), e202303956.

-

Triller, C., et al. (2022). Supporting Information for: A General and Practical Protocol for the Direct Arylation of Benzo[d][4][5]dioxole with Aryl Bromides. TUprints.

- BenchChem. (2025). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. Retrieved from a hypothetical BenchChem technical document.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- BenchChem. (2025). Catalytic Amination of 2-Bromo-4-methylpyridine: Application Notes and Protocols for Pharmaceutical and Agrochemical Research. Retrieved from a hypothetical BenchChem technical document.

- Jurček, O., et al. (2024). The Impact of ortho-substituents on Bonding in Silver(I) and Halogen(I) Complexes of 2-Mono- and 2,6-Disubstituted Pyridines: An In-Depth Experimental and Theoretical Study. Chemistry – A European Journal, 30(16), e202303531.

- StackExchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. Retrieved from a hypothetical Chemistry Stack Exchange post.

-

National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.

- S. A. L. Rousseaux, et al. (2015). Reactivity of bromoselenophenes in palladium-catalyzed direct arylations. Beilstein Journal of Organic Chemistry, 11, 1344-1351.

- Fors, B. P., & Buchwald, S. L. (2010). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 132(42), 14914–14917.

- BenchChem. (2025). Application of 2-Bromo-4-iodopyridine in Agrochemical Synthesis: A Guide to Regioselective Functionalization. Retrieved from a hypothetical BenchChem technical document.

- R. S. Kumar, et al. (2017). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 4(10), 1969-1973.

- Autechaux, S. (2023, September 21). The Versatile Role of 4-Iodo-2-methoxypyridine-3-carboxaldehyde in Organic Synthesis. Retrieved from a hypothetical Autechaux industry blog post.

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

- BenchChem. (2025). A Researcher's Guide to the Regioselective Functionalization of 2-Bromo-4-iodopyridine. Retrieved from a hypothetical BenchChem technical document.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The halogen bonding proclivity of the ortho-methoxy–hydroxy group in cocrystals of o-vanillin imines and diiodotetrafluoro-benzenes - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols for the Regioselective Synthesis of Derivatives from 2-Bromo-4-iodo-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold for Innovation

In the landscape of medicinal chemistry and materials science, substituted pyridine cores are ubiquitous structural motifs found in a vast array of biologically active compounds and functional materials. Among these, 3-methoxypyridine derivatives are of particular interest, serving as crucial intermediates in the synthesis of novel therapeutic agents.[1][2] 2-Bromo-4-iodo-3-methoxypyridine has emerged as an exceptionally valuable and versatile building block for synthetic chemists.[3] Its utility stems from the two distinct halogenated reactive sites on the pyridine ring: a carbon-iodine (C-I) bond at the 4-position and a carbon-bromine (C-Br) bond at the 2-position.

This differential halogenation is the key to its synthetic power. The inherent difference in the bond dissociation energies of the C-I and C-Br bonds allows for remarkable regioselectivity in a variety of palladium-catalyzed cross-coupling reactions.[4][5] This guide provides an in-depth analysis of this principle and delivers detailed, field-proven protocols for the selective functionalization of this compound using cornerstone reactions of modern organic synthesis: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

The Core Principle: Exploiting Differential Reactivity

The cornerstone of synthesizing derivatives from this compound is the predictable and controllable regioselectivity of cross-coupling reactions. This selectivity is governed by the relative reactivity of the carbon-halogen bonds towards the oxidative addition step in the catalytic cycle of palladium-catalyzed reactions. The established order of reactivity is C-I > C-Br > C-Cl.[4][5][6]

The C-I bond at the 4-position is significantly weaker and therefore more susceptible to oxidative addition with a palladium(0) catalyst than the more robust C-Br bond at the 2-position.[5][7] By carefully controlling reaction conditions—such as temperature, reaction time, and the choice of catalyst system—chemists can selectively functionalize the 4-position while leaving the 2-bromo group untouched and available for subsequent transformations. This stepwise approach enables the divergent synthesis of complex, polysubstituted pyridine derivatives from a single, readily accessible starting material.

Caption: Reactivity sites of this compound.

Experimental Protocols for Regioselective Synthesis

The following protocols are designed as robust starting points for the synthesis of various derivatives. Optimization for specific substrates is encouraged and guidance for common issues is provided.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically to introduce aryl, heteroaryl, or vinyl groups.[8][9][10]

A. Detailed Step-by-Step Protocol

-

Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a condenser and magnetic stir bar, add this compound (1.0 equiv.), the desired aryl- or vinylboronic acid or ester (1.1-1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).[5]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure anaerobic conditions.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane/Water (4:1 ratio), via syringe.[5][8]

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[5][8]

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-bromo-4-aryl-3-methoxypyridine derivative.

B. Mechanistic Insight & Causality

-

Catalyst: Pd(PPh₃)₄ is a reliable Pd(0) source that initiates the catalytic cycle.[8]

-

Base: The base is essential for the transmetalation step, activating the boronic acid to form a boronate species that readily transfers its organic group to the palladium center.[9][11]

-

Solvent & Degassing: The use of degassed solvents is critical. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also oxidize the phosphine ligands, halting the catalytic cycle.[5]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8][9][11]

C. Data & Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low/No Conversion | Inactive catalyst; Insufficiently strong base; Poor quality boronic acid. | Use a fresh catalyst; Screen other bases (e.g., Cs₂CO₃, K₃PO₄); Verify the purity of the boronic acid. |

| Side Products | Hydrodehalogenation (loss of I or Br); Homocoupling of boronic acid. | Ensure strictly anhydrous/anaerobic conditions; Avoid alcohol solvents; Lower reaction temperature.[5] |

| Reaction at C-Br | Reaction conditions too harsh (high temp, long time). | Reduce temperature and monitor reaction closely to stop after consumption of starting material to favor mono-substitution.[5] |

Protocol 2: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (from the pyridine) and an sp carbon (from a terminal alkyne).[12][13] It uniquely requires both palladium and copper(I) co-catalysis.[14]

A. Detailed Step-by-Step Protocol

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (CuI, 4-10 mol%).[4]

-

Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a suitable amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).[4]

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture via syringe.

-

Reaction: Stir the reaction at room temperature. If the reaction is sluggish, gentle heating to 40-60 °C may be required. Monitor progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues.[6] Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to isolate the 2-bromo-4-alkynyl-3-methoxypyridine derivative.

B. Mechanistic Insight & Causality

-

Dual Catalysis: The palladium catalyst undergoes the primary catalytic cycle of oxidative addition and reductive elimination. The copper(I) co-catalyst reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex.[6][12]

-

Anaerobic Conditions: Oxygen is particularly detrimental in Sonogashira couplings as it promotes the oxidative homocoupling of the terminal alkyne to form a diyne byproduct (Glaser coupling).[15] Rigorous degassing and a positive pressure of inert gas are essential for high yields.[15]

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.[12]

C. Data & Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low/No Conversion | Inactive Pd catalyst or CuI co-catalyst; Insufficient degassing. | Use fresh, high-purity catalysts; Ensure all solvents and reagents are rigorously degassed.[15] |

| Glaser Homocoupling | Presence of oxygen; High concentration of CuI. | Strictly anaerobic conditions are critical; Reduce CuI loading to the minimum effective amount; Add alkyne slowly to the reaction.[15] |

| Lack of Selectivity | Reaction temperature too high. | Maintain room temperature or use only gentle heating; The C-I vs C-Br selectivity is very high under mild conditions.[15] |

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed reaction for constructing C-N bonds, enabling the synthesis of a wide range of substituted anilines and heteroaromatic amines.[16][17]

A. Detailed Step-by-Step Protocol

-

Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), the desired primary or secondary amine (1.1-1.5 equiv.), a palladium pre-catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.2-2.0 equiv.).[4][18]

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane via syringe.

-

Reaction: Seal the tube and heat the reaction mixture with stirring to a temperature between 80-120 °C. Monitor the reaction by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Quench carefully with water, then dilute with an organic solvent. Pass the mixture through a pad of Celite® to remove palladium residues. Separate the layers, and extract the aqueous phase with an organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product via flash column chromatography to obtain the 4-amino-2-bromo-3-methoxypyridine derivative.

B. Mechanistic Insight & Causality

-